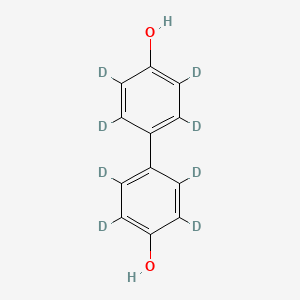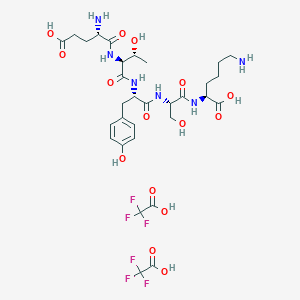
2-(2-Fluoroethyl)-1-methylpiperazine dihydrochloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Design
In the realm of medicinal chemistry, the N-phenylpiperazine subunit, similar to 2-(2-Fluoroethyl)-1-methylpiperazine dihydrochloride, is recognized for its versatility in drug design, particularly for treating CNS disorders. Some N-phenylpiperazine derivatives have advanced to late-stage clinical trials, highlighting the scaffold's proven "druglikeness" and potential for further therapeutic exploration (Maia, Tesch, & Fraga, 2012). Additionally, the metabolic pathways and effects of arylpiperazine derivatives, including those related to N-dealkylation, have been studied to understand their clinical applications, metabolism, and potential side effects (Caccia, 2007).
Biochemical Applications
From a biochemical perspective, the interaction of compounds like 2-(2-Fluoroethyl)-1-methylpiperazine dihydrochloride with DNA has been a topic of interest. Studies on Hoechst 33258, a compound with a similar piperazine structure, demonstrate the importance of such chemicals in binding to the minor groove of DNA, serving as models to understand DNA sequence recognition and binding, as well as their applications in fluorescent DNA staining and radioprotection (Issar & Kakkar, 2013).
Environmental and Agricultural Research
In environmental and agricultural research, the toxicity and environmental impact of compounds structurally related to 2-(2-Fluoroethyl)-1-methylpiperazine dihydrochloride, such as 2,4-D herbicides, have been extensively studied. These studies provide insights into the ecological risks and occupational hazards posed by such chemicals, contributing to the development of safer and more sustainable agricultural practices (Zuanazzi, Ghisi, & Oliveira, 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(2-fluoroethyl)-1-methylpiperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15FN2.2ClH/c1-10-5-4-9-6-7(10)2-3-8;;/h7,9H,2-6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLQEHWQGQMXJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC1CCF.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluoroethyl)-1-methylpiperazine dihydrochloride | |
CAS RN |
2060034-42-4 | |
| Record name | 2-(2-fluoroethyl)-1-methylpiperazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 8-bromo-2-(4-cyanophenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1450694.png)





![N-Benzylbicyclo[1.1.1]pentan-1-amine](/img/structure/B1450703.png)




![1-(Bicyclo[1.1.1]pentan-1-yl)piperazine](/img/structure/B1450715.png)